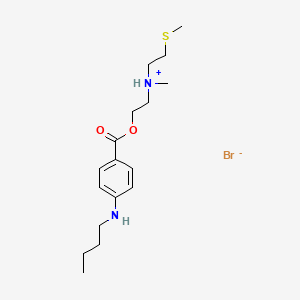
乙酰普萘洛尔
描述
醋丁洛尔是一种心脏选择性β1肾上腺素能受体拮抗剂,通常被称为β受体阻滞剂。它主要用于治疗高血压、心绞痛和某些类型的房室传导阻滞。 醋丁洛尔于1967年获得专利,并于1973年获准用于医疗 。 它以其内在的拟交感神经活性而闻名,这意味着它可以在阻断β受体的同时轻微刺激β受体,使其适用于患有哮喘等呼吸系统疾病的患者 .
科学研究应用
醋丁洛尔具有广泛的科学研究应用:
化学: 用作β受体阻滞剂合成和反应机理研究的模型化合物。
生物学: 研究其对β肾上腺素能受体的影响及其在细胞信号通路中的作用。
医学: 对治疗高血压、心绞痛和心律失常的治疗效果进行了广泛的研究。
工业: 用于开发缓释制剂和药物递送系统.
作用机制
醋丁洛尔通过选择性阻断心脏中的β1肾上腺素能受体发挥作用。这种作用会导致:
心率降低: 通过阻断肾上腺素等儿茶酚胺的作用,醋丁洛尔降低了心率。
血压降低: 心率和收缩力的降低导致血压下降。
内在的拟交感神经活性: 醋丁洛尔在β受体处具有轻微的激动剂活性,这有助于维持一定程度的受体刺激,降低严重心动过缓的风险.
类似化合物:
阿替洛尔: 另一种心脏选择性β1阻滞剂,具有类似的用途,但没有内在的拟交感神经活性。
美托洛尔: 与醋丁洛尔类似,但半衰期更长,也没有内在的拟交感神经活性。
醋丁洛尔的独特性:
内在的拟交感神经活性: 这一特性使醋丁洛尔在β受体阻滞剂中独树一帜,在阻断β受体的同时提供轻微的β受体刺激。
醋丁洛尔的独特特性和广泛的应用使其成为临床和研究环境中一种有价值的化合物。
生化分析
Biochemical Properties
Acebutolol functions as a selective beta-1 receptor antagonist. It interacts with beta-1 adrenergic receptors, which are predominantly found in cardiac tissue. By blocking these receptors, acebutolol inhibits the action of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure . This interaction is crucial for its therapeutic effects in managing hypertension and arrhythmias.
Cellular Effects
Acebutolol exerts significant effects on various cell types, particularly cardiac cells. By blocking beta-1 adrenergic receptors, it reduces the heart’s workload and oxygen consumption . This action helps in stabilizing cardiac rhythm and preventing arrhythmias. Additionally, acebutolol influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of adrenergic receptors .
Molecular Mechanism
The molecular mechanism of acebutolol involves its selective binding to beta-1 adrenergic receptors. This binding prevents the activation of these receptors by endogenous catecholamines like epinephrine and norepinephrine . As a result, the downstream signaling pathways that lead to increased heart rate and blood pressure are inhibited. Acebutolol’s action also includes mild intrinsic sympathomimetic activity, which contributes to its overall therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of acebutolol have been observed to change over time. The compound is relatively stable, but its long-term effects on cellular function can vary. Studies have shown that acebutolol maintains its efficacy in reducing heart rate and blood pressure over extended periods
Dosage Effects in Animal Models
In animal models, the effects of acebutolol vary with different dosages. At therapeutic doses, acebutolol effectively reduces heart rate and blood pressure without significant adverse effects . At higher doses, toxic effects such as bradycardia, hypotension, and potential cardiac arrest have been observed . These findings highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
Acebutolol is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . The primary enzymes involved in its metabolism include cytochrome P450 isoforms. These metabolic pathways are crucial for the elimination of acebutolol from the body and can influence its overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
Acebutolol is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins that facilitate its movement across cell membranes. The compound’s distribution is influenced by its lipophilicity and affinity for beta-1 adrenergic receptors .
Subcellular Localization
The subcellular localization of acebutolol is primarily within the cytoplasm and cell membrane, where it interacts with beta-1 adrenergic receptors . This localization is essential for its activity and function, as it allows acebutolol to effectively block the receptors and modulate cellular responses. Post-translational modifications and targeting signals may also play a role in directing acebutolol to specific cellular compartments .
准备方法
合成路线和反应条件: 醋丁洛尔可以通过多步合成过程合成,该过程涉及以下关键步骤:
中间体的形成: 合成始于4-乙酰苯酚与环氧氯丙烷反应生成1-(4-乙酰苯氧基)-2,3-环氧丙烷。
胺化: 然后将中间体与异丙胺反应生成1-(4-乙酰苯氧基)-3-异丙基氨基-2-丙醇。
最终产物形成: 最后一步是将产物与丁酰氯反应生成醋丁洛尔.
工业生产方法: 工业生产醋丁洛尔涉及类似的合成路线,但规模更大,反应条件经过优化,以确保高产率和纯度。该过程通常包括:
- 使用甲醇或乙醇等溶剂。
- 催化剂以加快反应速度。
- 控制温度和压力条件以最大限度地提高效率 .
化学反应分析
反应类型: 醋丁洛尔会发生多种化学反应,包括:
氧化: 醋丁洛尔可以被氧化形成其相应的酮和羧酸衍生物。
还原: 醋丁洛尔的还原可以生成醇衍生物。
常用试剂和条件:
氧化: 在酸性条件下使用高锰酸钾或三氧化铬等试剂。
还原: 使用氢化锂铝或硼氢化钠等试剂。
取代: 在碱性条件下使用卤代烷或酰氯等试剂.
主要产物:
氧化: 形成酮和羧酸衍生物。
还原: 形成醇衍生物。
取代: 形成各种取代的胺衍生物.
相似化合物的比较
Atenolol: Another cardioselective beta-1 blocker with similar uses but without intrinsic sympathomimetic activity.
Metoprolol: Similar to acebutolol but with a longer half-life and no intrinsic sympathomimetic activity.
Uniqueness of Acebutolol:
Intrinsic Sympathomimetic Activity: This feature makes acebutolol unique among beta-blockers, providing mild beta receptor stimulation while blocking them.
Cardioselectivity: Acebutolol’s selectivity for beta-1 receptors makes it safer for patients with asthma or chronic obstructive pulmonary disease compared to non-selective beta-blockers.
Acebutolol’s unique properties and wide range of applications make it a valuable compound in both clinical and research settings.
属性
IUPAC Name |
N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEMGAFJFRBGGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34381-68-5 (hydrochloride) | |
| Record name | Acebutolol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048539 | |
| Record name | Acebutolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Acebutolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015324 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.72e-01 g/L | |
| Record name | Acebutolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acebutolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015324 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Acebutolol is a selective β1-receptor antagonist. Activation of β1-receptors by epinephrine increases the heart rate and the blood pressure, and the heart consumes more oxygen. Acebutolol blocks these receptors, lowering the heart rate and blood pressure. This drug then has the reverse effect of epinephrine. In addition, beta blockers prevent the release of renin, which is a hormone produced by the kidneys which leads to constriction of blood vessels. | |
| Record name | Acebutolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
37517-30-9 | |
| Record name | Acebutolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37517-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acebutolol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acebutolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acebutolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acebutolol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACEBUTOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67P356D8GH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Acebutolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015324 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
136-138, 119 - 123 °C | |
| Record name | Acebutolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acebutolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015324 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


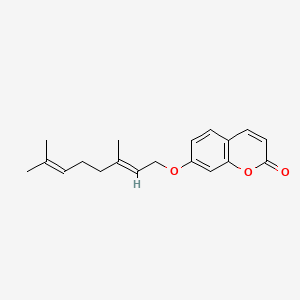

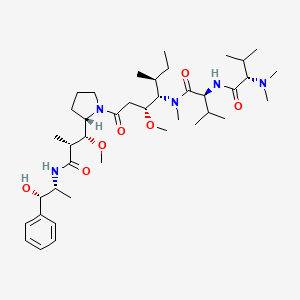

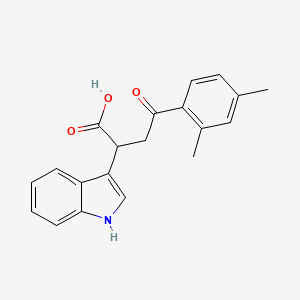

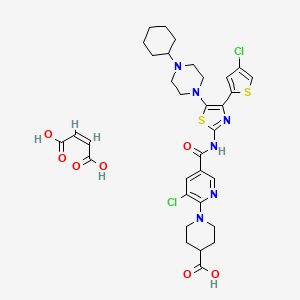
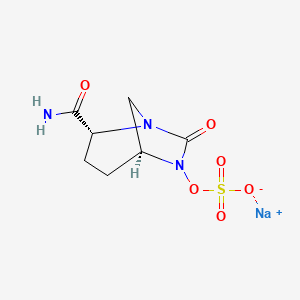

![2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride](/img/structure/B1665339.png)

![2H-Tetrazole-2-carboxamide, 5-([1,1'-biphenyl]-4-ylmethyl)-N,N-dimethyl-](/img/structure/B1665342.png)
